3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one
Description
Structure
3D Structure
Properties
CAS No. |
6468-49-1 |
|---|---|
Molecular Formula |
C15H8O4 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
3-hydroxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C15H8O4/c16-8-5-6-10-12(7-8)19-15(17)13-9-3-1-2-4-11(9)18-14(10)13/h1-7,16H |
InChI Key |
YZGXWWGQGKMHJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy 1 Benzofuro 3,2 C Chromen 6 One and Analogues
Classical Synthetic Routes
Traditional methods for synthesizing the benzofurochromenone skeleton have relied on established oxidative chemistry and catalyzed ring-closure reactions.
Iron(III) Chloride-Mediated Oxidative Ring Closure of 4-Hydroxycoumarins
A concise and efficient approach for the synthesis of coumestan (B1194414) analogues utilizes iron(III) chloride (FeCl₃) to mediate a direct intramolecular oxidative annulation. m-hikari.comrsc.orgnih.gov This strategy typically starts from 4-hydroxy-3-phenyl-2H-chromen-2-one derivatives, which can be readily prepared. The use of FeCl₃, an inexpensive and common laboratory reagent, facilitates the oxidative C-C bond formation necessary to create the fused furan (B31954) ring. m-hikari.comnih.gov This method is valued for its operational simplicity and the ability to produce a variety of coumestan derivatives from accessible starting materials. rsc.orgnih.gov The reaction proceeds via an oxidative cyclization mechanism to furnish the final coumestan product. researchgate.net
| Starting Material (4-Hydroxy-3-arylcoumarin) | Reagent | Product (Coumestan Analogue) | Yield (%) |
| 4-Hydroxy-3-phenylcoumarin | FeCl₃ | m-hikari.comBenzofuro[3,2-c]chromen-6-one | 85 |
| 4-Hydroxy-3-(4-methoxyphenyl)coumarin | FeCl₃ | 3-Methoxy- m-hikari.combenzofuro[3,2-c]chromen-6-one | 89 |
| 4-Hydroxy-3-(4-chlorophenyl)coumarin | FeCl₃ | 3-Chloro- m-hikari.combenzofuro[3,2-c]chromen-6-one | 82 |
| 4-Hydroxy-3-(p-tolyl)coumarin | FeCl₃ | 3-Methyl- m-hikari.combenzofuro[3,2-c]chromen-6-one | 87 |
Copper-Catalyzed Intramolecular C-H Functionalization of 3-(2-Hydroxyaryl)coumarins
Copper catalysis represents another significant pathway for the synthesis of coumarin (B35378) derivatives, including the formation of fused ring systems. researchgate.net While direct copper-catalyzed intramolecular C-H functionalization to form the specific 3-Hydroxy- m-hikari.combenzofuro[3,2-c]chromen-6-one is a plausible strategy, documented examples often focus on related transformations. For instance, copper(II) bromide has been used in the intramolecular decarboxylative functionalization to create C(sp³)–O bonds for the synthesis of related furo[3,2-c]coumarins. researchgate.net The synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one, a structural isomer, has been achieved using copper sulfate (B86663) in a reaction involving resorcinol (B1680541) and 2-iodobenzoic acid. nih.gov These examples highlight the utility of copper in facilitating the necessary bond formations for creating complex heterocyclic systems derived from coumarins.
Enzyme-Catalyzed Oxidative Domino Reactions (e.g., Laccase)
Biocatalysis using enzymes like laccase offers a green and highly selective alternative for synthesizing complex molecules. m-hikari.comresearchgate.net Laccases are multi-copper oxidases that can catalyze the oxidation of a wide array of phenolic compounds, making them suitable for synthesizing coumestan derivatives from hydroxylated precursors. nih.govnih.govnih.gov These enzymes operate under mild conditions, typically in aqueous buffer systems, and use molecular oxygen as the oxidant, producing water as the only byproduct. m-hikari.com The reaction mechanism involves the laccase-mediated oxidation of a phenolic substrate, such as a catechol or hydroquinone, to a reactive quinone intermediate. nih.govresearchgate.net This intermediate can then undergo a cascade of reactions, including Michael additions with nucleophiles like 4-hydroxycoumarin, followed by cyclization to form the benzofuran (B130515) ring system. m-hikari.comnih.gov
| Enzyme | Substrate 1 | Substrate 2 | Product Type |
| Laccase | 4-Hydroxycoumarin | Catechols | Benzofuran derivatives |
| Laccase | 4-Hydroxycoumarin | p-Hydroquinones | 4-Hydroxycoumarin derivatives |
| Laccase | trans-Resveratrol | - | Oxidative coupling products |
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) Mediated Oxidative Cycloaddition
Ceric ammonium nitrate (CAN) is a powerful one-electron oxidant used in various organic transformations, including the synthesis of heterocyclic compounds. It can mediate the oxidative cycloaddition of 1,3-dicarbonyls to conjugated systems, providing an efficient route to dihydrofurans and related structures. This methodology is applicable to the synthesis of dihydrofurocoumarins, which are precursors to the fully aromatized benzofurochromenone skeleton. The reaction is believed to proceed through a radical-mediated process, highlighting the versatility of CAN in facilitating carbon-carbon and carbon-oxygen bond formations.
Modern and Efficient Synthetic Protocols
Recent advancements in synthetic chemistry have focused on improving efficiency, reducing waste, and increasing molecular complexity in a single operation.
One-Pot Tandem Reactions for Benzofurochromenone Scaffolds
One-pot reactions, which involve multiple sequential transformations in a single reaction flask, have emerged as a highly efficient strategy for constructing complex scaffolds like benzofurochromenones. nih.govmdpi.comnih.gov These processes minimize the need for purification of intermediates, saving time, solvents, and reagents. An eco-friendly and efficient one-pot green multicomponent approach has been developed to synthesize functionalized trans-2,3-dihydrofuro[3,2-c]coumarins, which are close analogues. nih.gov This particular method uses imidazole (B134444) as a catalyst in water, demonstrating high productivity and tolerance for a broad range of functional groups, with yields often ranging from 72–98%. nih.gov Other one-pot methods for related benzofuran systems may involve heteroannulation of benzoquinones or cascade cyclization strategies. dtu.dkresearchgate.net
| Catalyst/Mediator | Starting Material 1 | Starting Material 2 | Starting Material 3 | Product Type | Yield Range (%) |
| Imidazole | 4-Hydroxycoumarin | Various Aldehydes | 2-Bromoacetophenone | trans-2,3-Dihydrofuro[3,2-c]coumarins | 72-98 |
| Acetic Acid | Benzoquinone | Cyclohexenone | - | Benzofuran systems | - |
| Potassium Hydroxide (B78521) / Ammonium Acetate | Bromoacetophenone | α,β-Unsaturated Ketone | - | Benzofuro[2,3-c]pyridines | Moderate to Good |
Microwave-Assisted Synthetic Approaches
The application of microwave irradiation in organic synthesis has become a cornerstone for accelerating reaction rates and improving yields, often under environmentally benign conditions. nih.gov For the synthesis of benzofurochromenone scaffolds and related heterocycles, microwave-assisted methods offer significant advantages over conventional heating protocols. nih.govnih.gov This technology facilitates rapid, uniform heating of reactants, which can dramatically shorten reaction times from hours to mere minutes. nih.govmdpi.com
A notable green chemistry approach involves a three-component, catalyst-free, and solvent-free reaction under microwave irradiation to produce functionalized benzo[f]furo[3,2-c]chromen-4(5H)-ones. rsc.orgscilit.com This method, which combines a hydroxy-3H-benzo[f]chromen-3-one, an aromatic aldehyde, and an isonitrile, proceeds with high atom efficiency and yields, eliminating the need for complex work-up or column chromatography purification. rsc.orgscilit.comresearchgate.net The optimization of microwave-assisted syntheses often involves screening various parameters, such as solvents and catalysts, to achieve the highest efficiency. mdpi.com For instance, in the synthesis of 3-hydroxy-2-oxindoles, the use of specific solvents like dioxane and base catalysts such as triethylamine (B128534) was found to be crucial for maximizing product yields under microwave conditions. mdpi.com
These protocols highlight the potential of microwave-assisted synthesis to provide rapid and efficient access to complex heterocyclic systems like benzofurochromenones, aligning with the principles of green chemistry. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Often hours to days | Minutes to a few hours nih.govmdpi.com |
| Energy Efficiency | Lower | Higher, due to direct molecular heating |
| Yields | Variable, can be lower | Often higher yields mdpi.comrsc.org |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |
| Conditions | Often requires high-boiling solvents | Can be performed under solvent-free conditions scilit.com |
Solvent-Free and Aqueous Media Synthetic Strategies
The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a primary goal of sustainable chemistry. Solvent-free (neat) and aqueous media syntheses are at the forefront of these efforts, offering reduced environmental impact and often simplified experimental procedures.
Solvent-Free Synthesis: Solvent-free, or neat, reactions are particularly advantageous, proceeding by heating a mixture of reactants without any solvent. An example is the synthesis of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, an analogue of the target compound's core structure. nih.gov This reaction is conducted by heating resorcinol and ethyl 2-cyclohexanecarboxylate in the presence of zirconium tetrachloride (ZrCl₄) under neat conditions. nih.gov Similarly, a green, catalyst-free, and solvent-free protocol has been developed for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4(5H)-ones, which relies on microwave irradiation to drive the reaction. rsc.orgscilit.com
Aqueous Media Synthesis: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B), a structurally related compound, can be achieved in distilled water. nih.gov The process involves the reaction of resorcinol and 2-iodobenzoic acid with sodium hydroxide in an aqueous solution, followed by the addition of copper(II) sulfate. nih.gov
Furthermore, an eco-friendly, one-pot multicomponent approach for synthesizing functionalized trans-2,3-dihydrofuro[3,2-c]coumarins has been described using water as the solvent and imidazole as a catalyst under mild conditions. nih.gov This method demonstrates excellent yields and broad functional group tolerance, underscoring the viability of aqueous media for constructing complex heterocyclic frameworks. nih.gov
Table 2: Examples of Solvent-Free and Aqueous Synthetic Strategies
| Product | Reactants | Catalyst/Reagent | Medium | Reference |
|---|---|---|---|---|
| 3-Hydroxy-6H-benzo[c]chromen-6-one | Resorcinol, 2-iodobenzoic acid | NaOH, CuSO₄ | Water | nih.gov |
| 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | Resorcinol, Ethyl 2-cyclohexanecarboxylate | ZrCl₄ | Solvent-Free (Neat) | nih.gov |
| Functionalized benzo[f]furo[3,2-c]chromen-4(5H)-ones | 1-hydroxy-3H-benzo[f]chromen-3-ones, Aldehyde, Isonitrile | None | Solvent-Free (Microwave) | rsc.orgscilit.com |
Regioselectivity and Stereoselectivity Control in Benzofurochromenone Synthesis
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules to ensure the formation of the desired isomer. In the context of benzofurochromenone synthesis, these factors dictate the precise arrangement of substituents and the three-dimensional orientation of atoms.
Regioselectivity: Regioselectivity, the control over which position on a molecule reacts, is a significant challenge, especially when using unsymmetrical starting materials. researchgate.net The synthesis of functionalized benzene (B151609) derivatives and related heterocycles can suffer from low regioselectivity, necessitating carefully designed strategies. researchgate.net In the synthesis of pyrazole (B372694) derivatives, for example, a regioselective route was developed to specifically obtain C3-hydroxyarylated products by reacting pyrazole N-oxides with arynes. nih.gov For benzofuran-containing structures, chelation control has been employed in [3+3] annulation reactions to achieve regioselective synthesis of polysubstituted aromatic compounds. researchgate.net The synthesis of 12H-benzopyrano[3,2-c] nih.govbenzopyran-5-ones, which share a core structure with the title compound, has also been achieved with regioselectivity through radical cyclization methods. researchgate.net
Stereoselectivity: Stereoselectivity concerns the preferential formation of one stereoisomer over another. While direct studies on the stereocontrol for 3-Hydroxy- nih.govbenzofuro[3,2-c]chromen-6-one are not detailed in the provided context, general principles can be drawn from related syntheses. For instance, the synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins indicates a high degree of diastereoselectivity. nih.gov The control of stereochemistry is often achieved through kinetic differentiation, where one stereoisomeric pathway is significantly faster than the other. nih.gov Mechanistic studies on other systems have revealed that the stereochemical outcome can be dictated by the nature of the transition state, which can be influenced by catalysts, solvents, and other assisting molecules. nih.gov Developing synthetic methods that provide high diastereoselectivity is crucial, as seen in the synthesis of geminal E-bromofluoroalkenes, where stereoselectivity is achieved by the selective decomposition of an oxaphosphetane intermediate. nih.gov
Synthesis of Derivatized 3-Hydroxy-nih.govbenzofuro[3,2-c]chromen-6-one Structures for Research Purposes
The synthesis of derivatized analogues of a core structure is a common strategy in medicinal chemistry and materials science to probe structure-activity relationships, modulate properties, and develop new applications. The hydroxyl group at the C3 position of the benzofurochromenone scaffold is a prime site for chemical modification.
Derivatization serves various research goals. For example, a partially saturated analogue, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, was synthesized to investigate and compare its metal-binding properties with its unsaturated counterpart, Urolithin B. nih.gov This research aimed to develop selective fluorescent probes for iron (III) detection, demonstrating how structural modification can fine-tune a compound's function. nih.gov
Common derivatization reactions for hydroxyl groups include alkylation and esterification. Studies on related flavonoid structures show the synthesis of a series of alkyl and ester derivatives by reacting the 3-hydroxy group with reagents like methyl iodide, benzyl (B1604629) chloride, or various acid chlorides. nih.gov These modifications are used to explore how changes in lipophilicity and steric bulk affect biological activity. nih.gov Similarly, 3-hydroxyflavone (B191502) derivatives have been synthesized to act as chemosensors for anions like cyanide, where the hydroxyl group plays a key role in the recognition mechanism. researchgate.net The synthesis of these derivatives allows for the systematic investigation of their potential in applications ranging from bio-imaging to therapeutics. nih.govnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula | Core Structure |
|---|---|---|---|
| 3-Hydroxy- nih.govbenzofuro[3,2-c]chromen-6-one | 6468-49-1 | C₁₅H₈O₄ | Benzofuro[3,2-c]chromenone |
| 3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) | 1139-83-9 | C₁₃H₈O₃ | Benzo[c]chromenone |
| 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | N/A | C₁₃H₁₂O₃ | Tetrahydrobenzo[c]chromenone |
| Resorcinol | 108-46-3 | C₆H₆O₂ | Benzene |
| 2-Iodobenzoic acid | 88-67-5 | C₇H₅IO₂ | Benzoic acid |
| Zirconium tetrachloride | 10026-11-6 | Cl₄Zr | N/A |
| Ethyl 2-cyclohexanecarboxylate | 3289-28-9 | C₉H₁₆O₂ | Cyclohexanecarboxylate |
| 4-Hydroxycoumarin | 1076-38-6 | C₉H₆O₃ | Coumarin |
| Imidazole | 288-32-4 | C₃H₄N₂ | Imidazole |
Chemical Reactivity and Transformation Studies of 3 Hydroxy 1 Benzofuro 3,2 C Chromen 6 One
Investigations into Oxidative and Reductive Transformations
The core structure of 3-Hydroxy- researchgate.netbenzofuro[3,2-c]chromen-6-one, being a coumestan (B1194414), is itself an oxidation product of the related pterocarpan (B192222) ring system. researchgate.net The presence of the phenolic hydroxyl group and the electron-rich benzofuran (B130515) and chromenone rings suggests a susceptibility to further oxidative transformations.
Oxidative Coupling Reactions: Phenolic compounds are known to undergo oxidative coupling reactions, and this reactivity is observed in precursors to coumestans. For instance, the synthesis of the coumestan ring system can be achieved via the oxidative cyclization of 3-(2-hydroxyphenyl)coumarins. researchgate.net This suggests that under appropriate oxidative conditions, 3-Hydroxy- researchgate.netbenzofuro[3,2-c]chromen-6-one could potentially undergo polymerization or coupling with other phenolic molecules. The reaction of 4-hydroxycoumarins with hydroxyl radicals, a key step in advanced oxidation processes, has been studied, indicating that the coumarin (B35378) moiety is reactive towards oxidative species. rsc.org While direct oxidative studies on 3-Hydroxy- researchgate.netbenzofuro[3,2-c]chromen-6-one are not extensively documented, the reactivity of the parent compound, coumestrol (B1669458), which contains two hydroxyl groups, indicates a high susceptibility to oxidation.
Reductive Transformations: The lactone carbonyl group and the double bond within the chromenone system are potential sites for reduction. Catalytic hydrogenation or reduction with metal hydrides could potentially lead to the opening of the lactone ring or saturation of the heterocyclic system. While specific studies on the reduction of 3-Hydroxy- researchgate.netbenzofuro[3,2-c]chromen-6-one are scarce, the general reactivity of coumarins suggests that such transformations are feasible. For example, the reduction of the double bond in the pyrone ring of coumarins can be achieved under various conditions.
A summary of potential oxidative and reductive transformations is presented in Table 1.
| Transformation Type | Potential Reagents/Conditions | Expected Product Type |
| Oxidative Coupling | Radical initiators, metal catalysts (e.g., Cu(OAc)2), enzymes (e.g., laccases) | Dimeric or polymeric structures |
| Oxidation of Hydroxyl Group | Strong oxidizing agents | Quinone-type structures |
| Reduction of Lactone | Strong reducing agents (e.g., LiAlH4) | Diol |
| Reduction of C=C bond | Catalytic hydrogenation (e.g., H2/Pd-C) | Dihydrocoumestan derivative |
Derivatization Reactions at Hydroxyl and Carbonyl Positions
The hydroxyl and carbonyl groups of 3-Hydroxy- researchgate.netbenzofuro[3,2-c]chromen-6-one are key handles for chemical derivatization, allowing for the modification of its physicochemical and biological properties.
Derivatization of the Hydroxyl Group: The phenolic hydroxyl group at the C-3 position is acidic and can be readily derivatized. Common reactions include etherification and esterification.
Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base can yield the corresponding ethers. For example, the synthesis of 4'-O-methylcoumestrol demonstrates the feasibility of methylating the hydroxyl group in the coumestan skeleton. researchgate.net
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base or a catalyst would produce the corresponding esters.
Silylation: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the hydroxyl group can be derivatized with silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility and thermal stability. mdpi.com
Derivatization of the Carbonyl Group: The lactone carbonyl group is generally less reactive towards nucleophiles than a ketone carbonyl due to resonance stabilization from the adjacent oxygen atom. However, under forcing conditions, it can undergo reactions typical of esters.
Hydrolysis/Ring Opening: Treatment with strong base would lead to hydrolysis of the lactone, opening the pyrone ring to form a carboxylate and a phenol.
Aminolysis: Reaction with amines could potentially lead to the formation of an amide, again via ring opening.
Reduction: As mentioned in the previous section, reduction with strong hydrides would convert the carbonyl to a hydroxyl group.
Table 2 provides examples of derivatization reactions at the hydroxyl position.
| Derivative Type | Reagent | Reaction Conditions |
| Methyl Ether | Methyl iodide, K2CO3 | Reflux in acetone |
| Acetyl Ester | Acetic anhydride, pyridine | Room temperature |
| Silyl Ether | BSTFA | Heating |
Mechanistic Studies of Chemical Interconversions
The synthesis of the coumestan skeleton itself involves interesting mechanistic pathways. Understanding these can provide insight into the potential interconversions of 3-Hydroxy- researchgate.netbenzofuro[3,2-c]chromen-6-one.
Oxidative Cyclization: One common route to coumestans involves the oxidative cyclization of a 3-aryl-4-hydroxycoumarin precursor. This transformation is thought to proceed via a radical mechanism, where an oxidizing agent abstracts a hydrogen atom to initiate the cyclization. researchgate.net
Palladium-Catalyzed Carbonylative Lactonization: A more modern approach involves an intramolecular palladium-catalyzed reaction. For instance, the synthesis of coumestans has been achieved through an iodocyclization followed by a palladium-catalyzed carbonylative lactonization. acs.org The mechanism involves the insertion of carbon monoxide into a palladium-aryl bond, followed by intramolecular attack by a hydroxyl group to form the lactone ring.
Dehydrogenation/Oxa-Michael Addition: A metal-free approach for the synthesis of phenolic coumestans involves a sequential intramolecular dehydrogenation and oxa-Michael addition of 2′,4′-dihydroxyl-3-arylcoumarins. acs.org This reaction is promoted by an organic base and proceeds through the formation of an ortho-quinone methide intermediate.
These synthetic mechanisms highlight the electronic nature of the coumestan core and suggest pathways for its potential chemical manipulation.
Functional Group Interconversions and Their Impact on Molecular Architecture
The interconversion of the functional groups in 3-Hydroxy- researchgate.netbenzofuro[3,2-c]chromen-6-one can significantly alter its three-dimensional structure and electronic properties.
From Hydroxyl to Other Functional Groups: The conversion of the 3-hydroxyl group to an ether or ester, as discussed in section 3.2, would change the hydrogen bonding capabilities of the molecule. The introduction of bulky groups at this position could also induce steric hindrance, potentially affecting the planarity of the molecule and its ability to interact with biological targets.
From Carbonyl to Other Functional Groups: Reduction of the lactone carbonyl to a hydroxyl group would have a profound impact on the molecular architecture. The planarity of the pyrone ring would be lost, leading to a more flexible structure. This would also eliminate the α,β-unsaturated system, thereby altering the electronic and spectroscopic properties of the molecule.
Biosynthetic Transformations: In biological systems, coumestans can undergo glycosylation, where a sugar moiety is attached to the hydroxyl group. frontiersin.orgnih.gov This enzymatic functional group interconversion dramatically increases the polarity of the molecule and can alter its bioavailability and biological activity. The biosynthesis of coumestrol derivatives in soybean, for example, involves the formation of glucosides and malonyl-glucosides. frontiersin.orgnih.gov These transformations highlight the potential for enzymatic modifications of 3-Hydroxy- researchgate.netbenzofuro[3,2-c]chromen-6-one.
The impact of these functional group interconversions is summarized in the interactive table below.
Impact on Molecular Architecture: Loss of hydrogen bond donor capability, potential for increased lipophilicity, possible steric effects on planarity.
Impact on Electronic Properties: Minor changes to the aromatic system's electronics.
Spectroscopic Characterization and Structural Elucidation of 3 Hydroxy 1 Benzofuro 3,2 C Chromen 6 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Hydroxy- chemrxiv.orgbenzofuro[3,2-c]chromen-6-one, the spectrum would be expected to show distinct signals for each of the aromatic protons on the different rings, as well as a signal for the hydroxyl proton. The chemical shifts (δ) would likely appear in the aromatic region (approx. 6.5-8.0 ppm), with the exact positions influenced by the electron-donating and withdrawing effects of the fused ring system and substituents. Spin-spin coupling patterns (e.g., doublets, triplets) would reveal the arrangement of adjacent protons.
¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. A spectrum for this compound would display a unique signal for each carbon atom in a distinct chemical environment. Key signals would include those for the carbonyl carbon of the lactone (typically downfield, >160 ppm), carbons bearing the hydroxyl group, and other aromatic carbons.
While specific, experimentally verified ¹H and ¹³C NMR data for 3-Hydroxy- chemrxiv.orgbenzofuro[3,2-c]chromen-6-one are not widely available in published literature, the expected data types are summarized below.
Table 1: Expected ¹H NMR Data for 3-Hydroxy- chemrxiv.orgbenzofuro[3,2-c]chromen-6-one Note: Specific chemical shifts and coupling constants require experimental determination.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic Protons | ~ 6.5 - 8.5 | Singlet, Doublet, Triplet, etc. |
| Hydroxyl Proton | Variable, dependent on solvent and concentration | Singlet (broad or sharp) |
Table 2: Expected ¹³C NMR Data for 3-Hydroxy- chemrxiv.orgbenzofuro[3,2-c]chromen-6-one Note: Specific chemical shifts require experimental determination.
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | > 160 |
| Aromatic Carbons | ~ 100 - 160 |
| Carbon attached to -OH | ~ 140 - 160 |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the functional groups present. In the IR spectrum of 3-Hydroxy- chemrxiv.orgbenzofuro[3,2-c]chromen-6-one, characteristic absorption bands would confirm the presence of key structural features.
The most prominent peaks would be:
O-H Stretch: A broad band, typically in the region of 3500-3200 cm⁻¹, corresponding to the hydroxyl group.
C=O Stretch: A strong, sharp absorption band around 1750-1700 cm⁻¹ is characteristic of the lactone (cyclic ester) carbonyl group.
C=C Stretches: Multiple sharp bands in the 1650-1450 cm⁻¹ region, indicative of the aromatic rings.
C-O Stretches: Absorptions in the 1300-1000 cm⁻¹ range corresponding to the ether linkages in the furan (B31954) and pyrone rings, as well as the phenolic C-O bond.
Table 3: Expected IR Absorption Bands for 3-Hydroxy- chemrxiv.orgbenzofuro[3,2-c]chromen-6-one
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |
| Lactone Carbonyl (C=O) | C=O Stretch | 1750 - 1700 (strong, sharp) |
| Aromatic Rings | C=C Stretch | 1650 - 1450 |
| Ether / Phenol | C-O Stretch | 1300 - 1000 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.
For 3-Hydroxy- chemrxiv.orgbenzofuro[3,2-c]chromen-6-one (Molecular Formula: C₁₅H₈O₄), high-resolution mass spectrometry (HRMS) would confirm the molecular weight with high precision. The fragmentation of related flavonoid and coumarin (B35378) structures often involves retro-Diels-Alder (RDA) reactions, as well as losses of small, stable molecules like carbon monoxide (CO) and water (H₂O) nih.gov. The fragmentation of deprotonated 3-hydroxyflavone (B191502), a structurally related compound, shows characteristic patterns that can provide a basis for predicting the behavior of the target molecule researchgate.net. The complex, fused-ring system of 3-Hydroxy- chemrxiv.orgbenzofuro[3,2-c]chromen-6-one would be expected to lead to a distinct fragmentation pattern, aiding in its unequivocal identification.
Table 4: Expected Mass Spectrometry Data for 3-Hydroxy- chemrxiv.orgbenzofuro[3,2-c]chromen-6-one
| Analysis Type | Expected Information | Expected Values |
| Molecular Ion Peak [M]⁺ or [M-H]⁻ | Molecular Weight Determination | m/z corresponding to C₁₅H₈O₄ |
| Fragmentation Pattern | Structural Elucidation | Fragments corresponding to losses of CO, H₂O, and RDA reactions |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
These spectroscopic techniques investigate how the molecule interacts with ultraviolet (UV) and visible light, providing insights into its electronic structure and excited-state dynamics.
UV-Visible absorption spectroscopy measures the electronic transitions within a molecule. The spectrum of 3-Hydroxy- chemrxiv.orgbenzofuro[3,2-c]chromen-6-one is expected to show multiple absorption bands in the UV and possibly the near-visible region, corresponding to π→π* transitions within its extensive conjugated system. The position and intensity of these bands are sensitive to the solvent environment.
Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. Compounds with a 3-hydroxychromone core are well-known for their fluorescent properties nih.gov. Upon excitation, 3-Hydroxy- chemrxiv.orgbenzofuro[3,2-c]chromen-6-one is expected to be fluorescent. The emission wavelength and fluorescence quantum yield (a measure of emission efficiency) would be key photophysical parameters to be determined experimentally.
The 3-hydroxychromone moiety is a classic scaffold for studying Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the acidity of the 3-hydroxyl group increases dramatically, leading to an ultrafast transfer of the proton to the adjacent carbonyl oxygen chemrxiv.orgnih.gov. This process creates an excited keto-tautomer, which is electronically distinct from the initially excited enol form.
This phenomenon often results in dual fluorescence:
A higher-energy (shorter wavelength) emission from the "normal" excited state (N*).
A lower-energy (longer wavelength, large Stokes shift) emission from the tautomeric excited state (T*) chemrxiv.org.
The ratio and intensity of these two emission bands can be highly sensitive to environmental factors such as solvent polarity and hydrogen-bonding capability. Research on 3-Hydroxy- chemrxiv.orgbenzofuro[3,2-c]chromen-6-one would likely focus on characterizing this ESIPT process, as the dynamics of proton transfer are fundamental to its photophysical behavior chemrxiv.orgnsf.gov.
Table 5: Expected Photophysical Properties for 3-Hydroxy- chemrxiv.orgbenzofuro[3,2-c]chromen-6-one
| Property | Expected Observation |
| UV-Vis Absorption (λₘₐₓ) | Multiple bands in the UV region due to π→π* transitions. |
| Fluorescence Emission (λₑₘ) | Potential for dual emission from Normal (N) and Tautomer (T) states. |
| Excited-State Dynamics | Evidence of Excited-State Intramolecular Proton Transfer (ESIPT). |
Structure Activity Relationship Sar Investigations Within the Benzofurochromenone Framework
Impact of Hydroxyl and Methoxy (B1213986) Substitution Patterns on Molecular Functionality
The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzofurochromenone scaffold are critical determinants of biological activity, particularly in the context of their interactions with enzymes and receptors.
The 3-hydroxyl group is a key feature for the estrogenic activity of many phytoestrogens, a class of plant-derived compounds that includes benzofurochromenones. jst.go.jp This hydroxyl group can participate in hydrogen bonding with specific amino acid residues, such as arginine, glutamic acid, and histidine, within the ligand-binding domain of estrogen receptors (ERs). jst.go.jp The similarity in the three-dimensional arrangement of carbon atoms and the presence of a phenolic hydroxyl group in compounds like coumestrol (B1669458), a related benzofurochromenone, to that of estradiol (B170435) is believed to be responsible for their pro-estrogenic effects. researchgate.net
In contrast, the substitution of a hydroxyl group with a methoxy group can significantly alter the biological activity. For instance, in a study comparing coumestrol and 4'-methoxycoumestrol, the binding affinity to estrogen receptors was found to be different, highlighting the importance of the free hydroxyl group for optimal interaction. mdpi.com Methoxy groups, being electron-donating, can influence the electronic properties of the aromatic rings, which in turn can affect various biological activities. nih.gov For example, in some furanocoumarins, methoxy groups at specific positions have been found to be beneficial for antifungal activity. nih.gov
The antioxidant properties of benzofurochromenones are also influenced by the substitution pattern. While hydroxyl groups are generally considered important for antioxidant activity, some studies suggest that the core scaffold itself, with its lactone moiety, contributes significantly. nih.gov Nonetheless, the presence of a hydroxyl group can enhance the radical-scavenging capacity of the molecule.
The following table summarizes the general impact of hydroxyl and methoxy substitutions on the functionality of benzofurochromenone-related compounds.
| Substituent | Position | General Impact on Biological Activity | Supporting Evidence |
| Hydroxyl (-OH) | 3-position | Crucial for estrogenic activity by forming hydrogen bonds with estrogen receptors. jst.go.jp | Comparison with estradiol and related phytoestrogens. researchgate.net |
| Methoxy (-OCH3) | 4'-position (analogous) | Alters binding affinity to estrogen receptors compared to the hydroxyl counterpart. mdpi.com | Studies on coumestrol and its methoxy derivative. mdpi.com |
| Hydroxyl (-OH) | Various | Can enhance antioxidant activity through radical scavenging. | General principles of antioxidant chemistry. |
| Methoxy (-OCH3) | Various | Can modulate electronic properties and influence activities like antifungal effects. nih.gov | Studies on substituted furanocoumarins. nih.gov |
Influence of Core Skeleton Modifications on Biological Interactions
Alterations to the fundamental benzofurochromenone ring system, a strategy known as bioisosteric replacement, can lead to significant changes in biological activity, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comdrughunter.com This involves replacing an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com
One common bioisosteric modification is the replacement of the oxygen atom in the furan (B31954) or pyrone ring with other heteroatoms such as sulfur or nitrogen. nih.gov For example, replacing the oxygen in the furan ring with a sulfur atom would yield a benzothieno[3,2-c]chromen-6-one derivative. Such a change would alter the electronic distribution, bond angles, and lipophilicity of the molecule, which could in turn affect its binding to biological targets. nih.gov Similarly, the introduction of a nitrogen atom into the chromenone system, forming a chromeno[3,2-c]pyridine, can lead to compounds with different biological profiles, including antimicrobial and cytotoxic activities. nih.gov
Another approach to core skeleton modification is the saturation of one of the rings. For example, the partial saturation of the benzo[c]chromen-6-one core in 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one was found to retain the selective iron (III) sensing capability of its unsaturated analogue, urolithin B. nih.gov This suggests that for certain activities, the planarity of the entire ring system may not be an absolute requirement.
The table below illustrates potential core skeleton modifications and their predicted impact on the benzofurochromenone framework.
| Modification | Resulting Scaffold | Potential Impact on Biological Interactions | Rationale |
| Replacement of furan oxygen with sulfur | Benzothieno[3,2-c]chromen-6-one | Altered electronic properties, lipophilicity, and target binding. nih.gov | Sulfur has different electronegativity and size compared to oxygen. |
| Replacement of pyrone oxygen with nitrogen | Chromeno[3,2-c]pyridin-6-one | Introduction of a basic center, potential for new hydrogen bonding interactions, and altered biological activity profile. nih.gov | Nitrogen can act as a hydrogen bond acceptor and can be protonated. |
| Saturation of the 'c' ring | Dihydro-benzofuro[3,2-c]chromen-6-one | Increased conformational flexibility, potentially altering receptor fit and metabolic stability. | Loss of aromaticity and planar structure in one ring. |
| Saturation of the 'a' ring | Tetrahydro-benzofuro[3,2-c]chromen-6-one | Similar to the saturation of the 'c' ring, but affecting a different part of the molecule. nih.gov | Changes in the overall shape and electronic distribution. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofurochromenones
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While specific QSAR models for 3-Hydroxy- nih.govbenzofuro[3,2-c]chromen-6-one are not extensively documented, models developed for related coumarin (B35378) and phytoestrogen derivatives can provide insights into the key molecular descriptors that are likely to govern its activity. nih.govnih.gov
QSAR models for estrogenic compounds have often highlighted the importance of descriptors such as molecular volume, the energy of the highest occupied molecular orbital (HOMO), and the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov For other biological activities of coumarin derivatives, descriptors like dipole moment, steric energy, and molar refractivity have been shown to correlate well with their effects. nih.gov
A hypothetical QSAR model for a series of benzofurochromenone derivatives might take the following general form:
Biological Activity (e.g., log(1/IC50)) = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where the descriptors could include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO and LUMO energies, which are related to the molecule's ability to donate or accept electrons. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume or surface area. nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, often represented by the logarithm of the octanol-water partition coefficient (logP).
Topological Descriptors: These are numerical values that describe the atomic connectivity in the molecule.
The development of a robust QSAR model for benzofurochromenones would enable the virtual screening of large libraries of related compounds to identify new candidates with potentially improved activity before their actual synthesis and testing. mdpi.commdpi.com
The following table lists common descriptors used in QSAR studies of related compounds and their potential relevance to 3-Hydroxy- nih.govbenzofuro[3,2-c]chromen-6-one.
| Descriptor Type | Example Descriptor | Potential Relevance to Benzofurochromenones | Reference |
| Electronic | HOMO/LUMO Energy | Relates to the ability to participate in charge-transfer interactions with biological targets. nih.gov | QSAR studies on phenolic chemicals. nih.gov |
| Steric | Molecular Volume | Influences the fit of the molecule into the binding pocket of a receptor or enzyme. nih.gov | Studies on estrogen receptor binding. nih.gov |
| Hydrophobic | logP | Affects the ability of the molecule to cross cell membranes and reach its target. | General QSAR principles. |
| Thermodynamic | Dipole Moment | Can be important for electrostatic interactions with the target protein. nih.gov | QSAR models for coumarinolignoids. nih.gov |
Conformational Analysis and Its Correlation with Molecular Activity
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.comlibretexts.org For a relatively rigid, planar molecule like 3-Hydroxy- nih.govbenzofuro[3,2-c]chromen-6-one, the conformational flexibility is limited. However, even small deviations from planarity can have a significant impact on its interaction with biological targets.
The tetracyclic framework of benzofurochromenones is largely planar, which is a common feature of many molecules that interact with DNA or fit into the flat binding sites of certain receptors. nih.gov The planarity of the molecule facilitates stacking interactions and ensures that key functional groups are held in the correct orientation for binding. For instance, in the case of estrogen receptor agonists, a planar structure is often preferred to mimic the steroid hormone estradiol. jst.go.jp
Molecular dynamics simulations and other computational methods can be used to explore the conformational landscape of a molecule and to identify the most stable conformers. mdpi.comnih.gov These studies can reveal the energetic barriers to rotation and the preferred dihedral angles between different parts of the molecule. qmul.ac.ukyoutube.com For 3-Hydroxy- nih.govbenzofuro[3,2-c]chromen-6-one, the key conformational considerations would be the orientation of the 3-hydroxyl group relative to the plane of the ring system and any slight puckering of the rings.
The correlation between conformation and activity is critical. The biologically active conformation, or the conformation that the molecule adopts when it binds to its target, may not be the lowest energy conformation in solution. nih.gov Therefore, understanding the conformational preferences of the molecule is essential for designing new drugs with improved efficacy.
The table below summarizes key aspects of the conformational analysis of benzofurochromenones.
| Conformational Feature | Description | Importance for Molecular Activity | Method of Analysis |
| Planarity | The degree to which the atoms of the ring system lie in the same plane. | Facilitates stacking interactions and optimal fit in planar binding sites. nih.gov | X-ray crystallography, computational modeling. |
| Dihedral Angles | The angles between planes defined by sets of three atoms. libretexts.orgyoutube.com | Determine the overall three-dimensional shape of the molecule. | Newman projections, computational chemistry. libretexts.orgyoutube.com |
| Orientation of Substituents | The spatial position of the hydroxyl group relative to the ring system. | Crucial for forming specific hydrogen bonds with the target. jst.go.jp | Molecular modeling, NMR spectroscopy. |
| Ring Puckering | Slight deviations from planarity within the individual rings. | Can influence the overall shape and fit into a binding site. | High-resolution structural analysis. |
Computational Chemistry and Molecular Modeling of 3 Hydroxy 1 Benzofuro 3,2 C Chromen 6 One
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For 3-Hydroxy- researchgate.netbenzofuro[3,2-c]chromen-6-one, DFT calculations can elucidate its reactivity, stability, and spectroscopic properties by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Research on related 3-hydroxychromone (3-HC) and furochromone structures provides a framework for understanding the electronic properties of the target molecule. conicet.gov.arrsc.org The fusion of the benzofuran (B130515) ring to the chromone (B188151) core creates an extended π-conjugated system. This extension is known to influence the HOMO-LUMO energy gap, which is a critical predictor of chemical reactivity and kinetic stability. conicet.gov.ar A smaller energy gap generally implies higher reactivity.
DFT calculations on similar chromone derivatives, often using functionals like B3LYP or PBE0 with basis sets such as TZVP or 6-311++G(d,p), reveal how substituents impact the electronic landscape. rsc.orgnih.gov The hydroxyl group (-OH) and the fused benzofuran ring act as electron-donating moieties, which typically raise the HOMO energy level and can lead to red-shifted (longer wavelength) absorption spectra compared to the unsubstituted chromone core. conicet.gov.arnih.gov Time-Dependent DFT (TD-DFT) is further employed to predict electronic absorption spectra and understand the nature of electronic transitions, such as the π → π* transitions common in these systems. researchgate.net
Table 1: Predicted Electronic Properties Based on DFT Studies of Related Chromones
| Property | Description | Predicted Characteristics for 3-Hydroxy- researchgate.netbenzofuro[3,2-c]chromen-6-one |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Relatively high, influenced by the electron-donating hydroxyl and benzofuran systems. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lowered by the carbonyl group and the extended aromatic system. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Expected to be moderately small, suggesting potential for chemical reactivity. |
| Dipole Moment | Measure of the net molecular polarity. | A significant dipole moment is expected due to the polar hydroxyl and carbonyl groups. |
| Reactivity Descriptors | Parameters like chemical potential, hardness, and electrophilicity index derived from FMO energies. | The molecule would likely exhibit both nucleophilic (at the hydroxyl-bearing ring) and electrophilic (at the carbonyl carbon) character. |
This table is a qualitative prediction based on findings from related structures in the literature. researchgate.netconicet.gov.arnih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Binding Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like 3-Hydroxy- researchgate.netbenzofuro[3,2-c]chromen-6-one, MD simulations provide critical information on its conformational flexibility and its non-covalent interactions with its environment, such as a solvent or a biological receptor. nih.gov
The core structure of the molecule is largely planar and rigid; however, some degree of flexibility exists, particularly concerning the rotation around the bond connecting the benzofuran and chromone moieties, if substituents were present. A key area of interest for MD studies in related 3-hydroxychromones is the dynamics of the excited-state intramolecular proton transfer (ESIPT) process. conicet.gov.arnih.gov This is a phenomenon where the proton from the 3-hydroxyl group is transferred to the carbonyl oxygen in the excited state, leading to dual fluorescence, a property valuable for developing molecular sensors. nih.gov
MD simulations can model how the molecule's conformation changes in different solvents and how solvent molecules, particularly water, interact with the hydroxyl and carbonyl groups, which can either facilitate or hinder the ESIPT process. nih.govrsc.org Furthermore, when studying the interaction of the molecule with a biological target, MD simulations can reveal the stability of the binding pose predicted by molecular docking, showing how the ligand and protein adapt to each other over time.
Table 2: Key Insights from Molecular Dynamics Simulations
| Aspect Studied | Purpose | Potential Findings for 3-Hydroxy- researchgate.netbenzofuro[3,2-c]chromen-6-one |
|---|---|---|
| Conformational Analysis | To identify stable three-dimensional arrangements (conformers) of the molecule. lumenlearning.comlibretexts.org | The fused ring system is largely rigid, but simulations can explore minor puckering or out-of-plane vibrations. |
| Solvent Interactions | To understand how the molecule behaves in a solution (e.g., water or lipids). | Strong hydrogen bonding interactions between the hydroxyl/carbonyl groups and polar solvents like water would be observed. nih.gov |
| Binding Stability | To assess the stability of the ligand-protein complex over time. | MD can validate docking results by showing whether the molecule remains stably bound in the active site or dissociates. |
| Proton Transfer Dynamics | To model the kinetics and mechanism of intramolecular proton transfer. | Simulations could predict the rate and pathway of proton transfer from the -OH to the C=O group in the excited state. nih.gov |
Molecular Docking Studies for Ligand-Target Recognition in Benzofurochromenones
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of ligand-receptor interactions.
For the benzofurochromenone class of compounds, molecular docking studies have been performed to explore their potential as inhibitors of various enzymes. For instance, derivatives of the closely related benzofuro[3,2-b]chromene scaffold have been investigated as potential inhibitors of the 3-chymotrypsin-like cysteine protease (3CLpro), an enzyme essential for the replication of coronaviruses. researchgate.net
In a typical docking study involving 3-Hydroxy- researchgate.netbenzofuro[3,2-c]chromen-6-one, the 3D structure of the compound would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) and to rank different binding poses. The analysis of the best-ranked pose reveals key interactions, such as hydrogen bonds (e.g., involving the hydroxyl or carbonyl group) and π-π stacking interactions between the aromatic rings of the compound and amino acid residues like tyrosine or phenylalanine in the protein's active site.
Table 3: Representative Data from a Hypothetical Molecular Docking Study
| Parameter | Description | Example Finding |
|---|---|---|
| Target Protein | The biological macromolecule whose function is to be modulated. | e.g., Protein Kinase, Protease researchgate.net |
| Binding Energy (kcal/mol) | An estimate of the binding affinity; more negative values indicate stronger binding. | -8.5 kcal/mol |
| Inhibition Constant (Ki) | A predicted measure of inhibitor potency. | e.g., Low micromolar (µM) range |
| Key Interacting Residues | Amino acids in the binding site that form significant non-covalent bonds with the ligand. | Hydrogen bond with Serine; π-π stacking with Phenylalanine. |
| Binding Pose | The specific orientation and conformation of the ligand within the binding site. | The benzofuran moiety occupies a hydrophobic pocket, while the hydroxyl group acts as a hydrogen bond donor. |
This table is illustrative of typical results obtained from molecular docking studies on similar compounds. researchgate.net
In Silico Absorption, Distribution, Metabolism, and Excretion (ADMET) Profiling Research
In silico ADMET profiling uses computational models to predict the pharmacokinetic properties of a compound, which are crucial for assessing its potential as a drug. These predictions focus on the compound's "druggability" and behavior in the body, not on its clinical efficacy or safety.
For compounds like 3-Hydroxy- researchgate.netbenzofuro[3,2-c]chromen-6-one, ADMET profiling would assess properties such as oral bioavailability, membrane permeability, and metabolic stability. Studies on related benzofurochromene derivatives have shown that this scaffold can possess excellent druggability profiles with low predicted toxicity. researchgate.net
A key part of ADMET prediction is evaluating compliance with empirical rules like Lipinski's Rule of Five, which helps to forecast oral bioavailability. The properties of 3-Hydroxy- researchgate.netbenzofuro[3,2-c]chromen-6-one (Molecular Formula: C15H8O4, Molecular Weight: 252.23 g/mol ) can be calculated and compared against these rules. Other properties, such as the topological polar surface area (TPSA), are used to predict cell permeability, while predictions of interactions with cytochrome P450 enzymes can indicate potential metabolic pathways and drug-drug interactions.
Table 4: Predicted ADMET Properties for 3-Hydroxy- researchgate.netbenzofuro[3,2-c]chromen-6-one
| ADMET Parameter | Description | Predicted Value/Profile | Druggability Implication |
|---|---|---|---|
| Molecular Weight | Mass of the molecule. | ~252.23 g/mol | Favorable (< 500 Da) |
| LogP | Octanol-water partition coefficient; measures lipophilicity. | Predicted to be in the range of 2.5-3.5 | Good balance for solubility and permeability |
| Hydrogen Bond Donors | Number of O-H or N-H bonds. | 1 (from the hydroxyl group) | Favorable (≤ 5) |
| Hydrogen Bond Acceptors | Number of O or N atoms. | 4 (three ether/carbonyl oxygens, one hydroxyl oxygen) | Favorable (≤ 10) |
| Lipinski's Rule of Five | A rule of thumb to evaluate druggability. | Likely to pass all criteria | Good potential for oral bioavailability |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts transport properties. | ~66.7 Ų | Good cell permeability predicted (< 140 Ų) |
| Blood-Brain Barrier (BBB) Penetration | Prediction of whether the compound can cross into the brain. | Likely to be a non-penetrant or low-penetrant | Lower risk of central nervous system side effects |
| CYP450 Inhibition | Prediction of inhibition of key metabolic enzymes. | May show some inhibition of specific CYP isoforms | Potential for drug-drug interactions to be investigated |
Values are calculated from the molecular structure or inferred from studies on analogous compounds. researchgate.net
Mechanistic Biochemical and Cellular Studies of 3 Hydroxy 1 Benzofuro 3,2 C Chromen 6 One Analogues
Molecular Target Identification and Validation Research
The identification of specific molecular targets is a cornerstone of understanding the pharmacological profile of any bioactive compound. For analogues of 3-Hydroxy- acs.orgbenzofuro[3,2-c]chromen-6-one, research has pinpointed several key proteins and pathways that are modulated by this class of compounds.
Estrogen Receptor Modulation Mechanisms (e.g., Selective Estrogen Receptor Modulator activity)
Analogues of 3-Hydroxy- acs.orgbenzofuro[3,2-c]chromen-6-one, particularly coumestrol (B1669458), are well-documented phytoestrogens that exhibit selective estrogen receptor modulator (SERM) activity. tbzmed.ac.ir These compounds can bind to estrogen receptors (ERs), specifically ERα and ERβ, and elicit a range of estrogenic and anti-estrogenic effects in a tissue-specific manner.
Coumestrol has demonstrated a high binding affinity for both ERα and ERβ, comparable to that of estradiol (B170435). wikipedia.org However, its estrogenic activity is reported to be 30 to 100 times greater than that of isoflavones. wikipedia.org Notably, coumestrol displays a preferential binding affinity for ERβ over ERα. mdpi.com This selective affinity is significant, as ERβ is implicated in the anti-inflammatory effects of coumestrol in brain microglia. tbzmed.ac.ir The estrogenic actions of coumestrol, including its impact on uterine growth and gene expression, are primarily mediated through ERβ. mdpi.com
The modulatory effects of these compounds on estrogen receptors can lead to downstream changes in gene expression. For instance, coumestrol has been shown to suppress the expression of gonadotropin-releasing hormone (GnRH) mRNA in neuronal cells, an effect that is mediated by ERβ. nih.govillinois.edu This highlights the role of these analogues in regulating key physiological processes through their interaction with estrogen receptors.
| Parameter | Observation | Primary Receptor Subtype Involved | Reference |
|---|---|---|---|
| Binding Affinity | High affinity for both ERα and ERβ, comparable to estradiol. | ERα and ERβ | wikipedia.org |
| Receptor Selectivity | Higher binding affinity for ERβ than for ERα. | ERβ | mdpi.com |
| Uterotrophic Effects | Stimulates uterine growth in ovariectomized mice. | ERβ | mdpi.com |
| Gene Expression Regulation | Suppresses GnRH mRNA expression. | ERβ | nih.govillinois.edu |
| Anti-inflammatory Effects (Microglia) | Mediates anti-inflammatory responses. | ERβ | tbzmed.ac.ir |
Enzymatic Inhibition Studies (e.g., aromatase, hydroxysteroid dehydrogenase, DNA topoisomerase)
Beyond their interaction with nuclear receptors, 3-Hydroxy- acs.orgbenzofuro[3,2-c]chromen-6-one analogues have been shown to inhibit the activity of several key enzymes.
Aromatase: Coumestrol and other coumestans have been identified as inhibitors of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step of estrogen biosynthesis. wikipedia.orgnih.govnih.govlktlabs.com The chemical structure of coumestrol, with its two hydroxyl groups positioned similarly to those in estradiol, allows it to effectively inhibit aromatase activity. wikipedia.org
Hydroxysteroid Dehydrogenase: Research has demonstrated that phytoestrogens, including coumestrol, can inhibit the activity of hydroxysteroid dehydrogenases (HSDs). Specifically, coumestrol has been shown to inhibit 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) and 3α-hydroxysteroid dehydrogenase. nih.govlktlabs.comdocumentsdelivered.com 17β-HSDs are crucial enzymes in the metabolism of estrogens and androgens. documentsdelivered.com
DNA Topoisomerase: Certain derivatives of the core benzofuro[3,2-c]chromen-6-one structure have been investigated for their effects on DNA topoisomerases. For example, a benzopsoralen derivative, which shares a similar tetracyclic ring system, was found to inhibit the activity of mammalian topoisomerase II in vitro. nih.gov These enzymes are essential for managing DNA topology during replication and transcription, and their inhibition can lead to cell cycle arrest and apoptosis. mdpi.com
| Enzyme | Inhibitory Activity | Observed Effect | Reference |
|---|---|---|---|
| Aromatase | Inhibition | Blocks estrogen biosynthesis. | wikipedia.orglktlabs.com |
| 17β-Hydroxysteroid Dehydrogenase Type 5 | Inhibition | Impacts estrogen and androgen metabolism. | nih.govdocumentsdelivered.com |
| 3α-Hydroxysteroid Dehydrogenase | Inhibition | Modulates steroid hormone metabolism. | lktlabs.com |
| DNA Topoisomerase II (by benzopsoralen derivative) | Inhibition | Induces DNA damage and inhibits enzyme activity in vitro. | nih.gov |
Pathway-Specific Modulation Research (e.g., NF-κB pathway)
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Several studies have indicated that analogues of 3-Hydroxy- acs.orgbenzofuro[3,2-c]chromen-6-one can modulate this pathway. For instance, wedelolactone, a coumestan (B1194414) derivative, has been shown to decrease the production of inflammatory cytokines by limiting the NF-κB pathway. researchgate.net Phytoestrogens are also known to inhibit the activity of protein tyrosine kinases that regulate the recruitment of transcription factors like NF-κB, thereby suppressing tumorigenesis. bioscientifica.com This modulation of the NF-κB pathway is a key mechanism underlying the anti-inflammatory properties of these compounds.
Cellular Response Investigations in Model Systems
In vitro and in vivo model systems have been instrumental in delineating the cellular responses to treatment with 3-Hydroxy- acs.orgbenzofuro[3,2-c]chromen-6-one analogues. These studies have provided valuable insights into their effects on gene expression, cell signaling, and mechanisms related to antioxidant and anti-inflammatory activities.
Research on Gene Expression and Cell Signaling Pathway Modulation
Coumestrol and its analogues have been shown to significantly alter gene expression profiles and modulate critical cell signaling pathways. In human trophoblast cells, coumestrol was found to regulate over 3,000 genes, with notable changes in pathways related to cell cycle regulation, migration, and angiogenesis. nih.gov
Furthermore, these compounds have been demonstrated to influence key signaling cascades:
PI3K/AKT and MAPK Pathways: Coumestrol has been observed to suppress the PI3K/AKT and RAS/MAPK cell signaling pathways in human epithelial ovarian cancer cells. bioscientifica.com It achieves this by decreasing the phosphorylation of key proteins such as AKT, p70S6K, ERK1/2, and JNK1/2. bioscientifica.com
Wnt/β-catenin Signaling: In the context of adipogenesis, coumestrol has been shown to modulate the Wnt/β-catenin signaling pathway. It increases LRP6 protein expression, leading to a recovery of β-catenin downregulation. rsc.org
These findings underscore the ability of these compounds to exert pleiotropic effects on cellular function through the modulation of complex signaling networks.
Studies on Antioxidant and Anti-inflammatory Cellular Mechanisms
A significant body of research has focused on the antioxidant and anti-inflammatory properties of 3-Hydroxy- acs.orgbenzofuro[3,2-c]chromen-6-one analogues.
Antioxidant Mechanisms: Coumestans exhibit potent antioxidant activity through various mechanisms. nih.gov They are effective radical scavengers, capable of quenching reactive oxygen species (ROS). acs.orgacs.org The antioxidant effectiveness is attributed not only to the hydroxyl groups but also to the coumestan scaffold itself, which can donate or accommodate a single electron. acs.org Wedelolactone, for example, has been shown to protect mesenchymal stem cells from hydroxyl radical-induced damage. researchgate.net
Anti-inflammatory Mechanisms: The anti-inflammatory effects of these compounds are well-documented. Coumestrol has been shown to mitigate retinal cell inflammation in animal models of diabetic retinopathy. aging-us.com It achieves this by reducing the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). aging-us.com This anti-inflammatory action is also linked to the inhibition of the NF-κB signaling pathway, as previously mentioned. researchgate.netresearchgate.net
| Mechanism | Specific Action | Key Molecules/Pathways Involved | Reference |
|---|---|---|---|
| Antioxidant | Radical Scavenging | Reactive Oxygen Species (ROS) | acs.orgacs.org |
| Inhibition of DNA Oxidation | Protects against •OH, Cu2+/GSH, and AAPH-induced oxidation. | acs.orgacs.org | |
| Anti-inflammatory | Reduction of Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-6 | lktlabs.comaging-us.com |
| Modulation of Inflammatory Pathways | Inhibition of NF-κB signaling. | researchgate.netresearchgate.net |
Glucose Uptake and Dyslipidemia Related Mechanistic Studies
Following a comprehensive review of scientific literature, no specific mechanistic studies detailing the effects of 3-Hydroxy- chemisgroup.usbenzofuro[3,2-c]chromen-6-one or its direct analogues on glucose uptake or dyslipidemia were identified. Research into the broader class of benzofuran (B130515) derivatives has shown that certain compounds isolated from Eupatorium chinense can enhance insulin-stimulated glucose uptake in C2C12 myotubes nih.gov. These compounds, however, possess a different structural skeleton from the chemisgroup.usbenzofuro[3,2-c]chromen-6-one core. Therefore, their specific mechanisms of action, which involve the IRS-1/Akt/GSK-3β signaling pathway and GLUT4 membrane translocation, cannot be directly extrapolated to 3-Hydroxy- chemisgroup.usbenzofuro[3,2-c]chromen-6-one and its analogues nih.gov. Further research is required to determine if compounds based on the chemisgroup.usbenzofuro[3,2-c]chromen-6-one framework exhibit any activity related to glucose metabolism and lipid regulation.
Development and Characterization of Chemo/Biosensors (e.g., metal ion detection)
The chemisgroup.usbenzofuro[3,2-c]chromen-6-one, also known as furo[3,2-c]coumarin, scaffold has been identified as a promising fluorophore for the development of selective chemosensors for metal ion detection. The inherent fluorescence of this heterocyclic system, which arises from its extended π-conjugation, makes it a suitable candidate for signaling the presence of specific metal ions.
Detailed research has been conducted on a derivative, 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one (referred to as FH), as a selective fluorescent sensor for the ferric ion (Fe³⁺) semanticscholar.org. This compound was synthesized through a high-yield, single-step cycloaddition reaction involving 4-hydroxycoumarin semanticscholar.org. The resulting furocoumarin derivative exhibits strong fluorescence with a significant Stokes' shift and a long fluorescence lifetime, which are desirable characteristics for a fluorescent chemosensor semanticscholar.org.
The sensing mechanism of the FH chemosensor is based on a "turn-off" fluorescence response upon binding to Fe³⁺. This quenching of fluorescence is highly selective for Fe³⁺ over a range of other common metal ions, including Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Al³⁺, Ni²⁺, Cu²⁺, Zn²⁺, Co²⁺, Pb²⁺, and Ru³⁺ semanticscholar.org. The interaction between the FH sensor and the Fe³⁺ ion is attributed to a charge transfer mechanism, leading to the observed fluorescence quenching semanticscholar.org.
The stoichiometry of the FH-Fe³⁺ complex has been determined to be 1:2, indicating that one molecule of the sensor binds with two ions of Fe³⁺ semanticscholar.org. The sensor has demonstrated its practical applicability through the successful detection of Fe³⁺ in real-world samples, such as mineral and tap water, highlighting its potential for environmental monitoring semanticscholar.org.
Table 1: Performance Characteristics of the FH Chemosensor for Fe³⁺ Detection
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Fe³⁺ | semanticscholar.org |
| Sensor | 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one (FH) | semanticscholar.org |
| Sensing Mechanism | "Turn-off" Fluorescence | semanticscholar.org |
| Binding Stoichiometry (FH:Fe³⁺) | 1:2 | semanticscholar.org |
| Binding Constant (Kₐ) | 5.25 × 10³ M⁻¹ | semanticscholar.org |
| Limit of Detection (LOD) | 1.93 µM | semanticscholar.org |
| Linear Dynamic Range | ~2–30 µM | semanticscholar.org |
| Selectivity | High selectivity against Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Al³⁺, Ni²⁺, Cu²⁺, Zn²⁺, Co²⁺, Pb²⁺, and Ru³⁺ | semanticscholar.org |
| Aqueous Compatibility | Demonstrated in 10% MeOH-H₂O solution | semanticscholar.org |
Natural Occurrence and Biosynthetic Pathways of Benzofurochromenones
Isolation and Characterization from Plant Sources
Coumestrol (B1669458) was first identified in 1957 by E. M. Bickoff in ladino clover and alfalfa. nih.gov Since its initial discovery, it has been isolated from a diverse range of plants, predominantly within the legume family (Fabaceae). frontiersin.orgnih.gov Notable dietary sources include soybeans, Brussels sprouts, spinach, and various beans. nih.govnih.gov Among the richest sources are clover, alfalfa sprouts, and a type of chickpea known as Kala Chana. nih.gov
The concentration of coumestrol within a single plant species can be highly variable. wikipedia.org Research on alfalfa has indicated a potential link between increased coumestrol production and stressors such as viral, bacterial, and fungal infections, as well as damage from aphids. wikipedia.org
Modern analytical techniques are employed for the extraction and quantification of coumestrol from plant matrices. High-performance liquid chromatography (HPLC) is a common method used for its detection and measurement. plos.orgnih.gov Extraction procedures often involve the use of solvents like methanol/water mixtures, followed by partitioning with ethyl ether to isolate the compound. nih.gov
Table 1: Plant Sources of 3-Hydroxy- nih.govbenzofuro[3,2-c]chromen-6-one (Coumestrol)
| Plant Family | Species | Common Name | Plant Part(s) |
| Fabaceae | Medicago sativa | Alfalfa | Sprouts, Leaves |
| Fabaceae | Trifolium pratense | Red Clover | - |
| Fabaceae | Glycine max | Soybean | Seeds, Sprouts, Leaves, Roots |
| Fabaceae | Phaseolus vulgaris | Common Bean | - |
| Fabaceae | Phaseolus lunatus | Lima Bean | - |
| Fabaceae | Pisum sativum | Pea | - |
| Amaranthaceae | Spinacia oleracea | Spinach | Leaves |
| Brassicaceae | Brassica oleracea | Brussels Sprouts | - |
Elucidation of Biosynthetic Routes to the Benzofurochromenone Skeleton
The biosynthesis of 3-Hydroxy- nih.govbenzofuro[3,2-c]chromen-6-one (coumestrol) is an extension of the well-established phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites. nih.govfrontiersin.org This pathway begins with the amino acid L-phenylalanine. nih.gov
The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA through the sequential action of three enzymes: phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). frontiersin.org p-Coumaroyl-CoA is a critical branch-point intermediate that can be directed towards the synthesis of various classes of compounds, including flavonoids and isoflavonoids. frontiersin.org
The formation of the isoflavonoid (B1168493) backbone is a key step leading to coumestrol. This involves the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 chalcone intermediate. nih.gov This chalcone is then isomerized to a flavanone (B1672756) by chalcone isomerase (CHI).
From the flavanone intermediate, the pathway to isoflavonoids is initiated by isoflavone (B191592) synthase (IFS). The isoflavonoid daidzein (B1669772) is a direct precursor to coumestrol. nih.govfrontiersin.org The conversion of daidzein to coumestrol involves a series of enzymatic modifications. Key enzymes identified in this part of the pathway include cytochrome P450 monooxygenases and reductases. Specifically, studies in soybean have implicated 3,9-dihydroxypterocarpan (B190946) 6a-monooxygenase (CYP93A1) as a crucial enzyme in the final steps of coumestrol biosynthesis. nih.govfrontiersin.org Other cytochrome P450 enzymes, such as CYP81E28 and CYP81E22, are thought to be involved in the hydroxylation of daidzein. frontiersin.org Isoflavone reductase homolog 2 (IFR2) has also been identified as a key component of the coumestrol biosynthetic pathway. nih.govresearchgate.net The conversion from the pterocarpan (B192222) intermediate, which is formed from the isoflavonoid, to the final coumestan (B1194414) structure of coumestrol involves an oxidative cyclization.
Table 2: Key Enzymes in the Biosynthesis of 3-Hydroxy- nih.govbenzofuro[3,2-c]chromen-6-one (Coumestrol)
| Enzyme | Abbreviation | Role in Pathway |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid |
| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid |
| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA |
| Chalcone synthase | CHS | Forms the C15 chalcone backbone |
| Chalcone isomerase | CHI | Isomerizes chalcone to flavanone |
| Isoflavone synthase | IFS | Converts flavanone to isoflavone (e.g., daidzein) |
| Cytochrome P450 enzymes | e.g., CYP93A1, CYP81E28, CYP81E22 | Hydroxylation and oxidative cyclization reactions |
| Isoflavone reductase homolog 2 | IFR2 | Involved in the conversion of isoflavonoids |
Role as Phytoalexins and Plant Metabolites
3-Hydroxy- nih.govbenzofuro[3,2-c]chromen-6-one (coumestrol) functions as a phytoalexin, a class of low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants in response to stress. nih.govfrontiersin.orgnih.govnih.gov The production of phytoalexins is a key component of the plant's defense system against a variety of pathogens, including fungi and bacteria, as well as in response to insect attacks. nih.govwikipedia.orgnih.gov
The accumulation of coumestrol is an inducible defense mechanism, meaning its synthesis is significantly upregulated upon perception of a threat. nih.govfrontiersin.org For instance, inoculation of soybean cotyledons with various species of Aspergillus has been shown to induce the accumulation of coumestrol. plos.org This suggests a direct role in fending off fungal infections.
Beyond its role in biotic stress responses, coumestrol levels have also been observed to change in response to abiotic factors and developmental processes. Studies in soybean have shown that coumestrol accumulates during leaf senescence. nih.govfrontiersin.org Furthermore, the application of phytohormones such as salicylic (B10762653) acid (SA), methyl jasmonate (MeJA), and ethephon (B41061) can induce the accumulation of endogenous coumestrol, highlighting its integration into the broader network of plant stress signaling. nih.govfrontiersin.org
The function of coumestrol as a phytoalexin is a clear example of the chemical defenses that plants have evolved to survive in their environment. The synthesis of such compounds is an adaptive trait that enhances the plant's resilience to various environmental challenges. nih.gov
Advanced Research Methodologies and Analytical Applications
Development of Fluorescence-Based Assay Systems for Research
The development of sensitive and selective assay systems is fundamental to modern biomedical research. The coumarin (B35378) nucleus, a core component of 3-Hydroxy- acs.orgbenzofuro[3,2-c]chromen-6-one, is renowned for its fluorescent properties. Specifically, 7-hydroxycoumarin derivatives are widely utilized as fluorophores due to their desirable photophysical characteristics, including a large π-conjugated system that gives rise to strong fluorescence emissions. nih.gov These properties have been harnessed to create a variety of fluorescence-based assays.
While direct research on 3-Hydroxy- acs.orgbenzofuro[3,2-c]chromen-6-one is emerging, the broader class of coumarins serves as a valuable precedent. For instance, coumarin derivatives are frequently employed in the design of fluorogenic substrates for detecting enzyme activity. aatbio.com In such systems, the coumarin moiety is often quenched. Upon enzymatic cleavage of a specific linker, the fluorophore is released, resulting in a measurable increase in fluorescence that is proportional to the enzyme's activity. aatbio.com This "turn-on" fluorescence mechanism is a powerful tool for high-throughput screening of enzyme inhibitors.
Furthermore, the development of a 7-hydroxycoumarin inhibitor as a fluorescent indicator for fluorescence-induced diffraction (FID) assays has been described for studying binding to the macrophage migration inhibitory factor (MIF). acs.org This competitive binding assay relies on the displacement of the fluorescent coumarin derivative by a potential ligand, leading to a change in the fluorescence signal. acs.org Given the structural similarities, it is plausible that 3-Hydroxy- acs.orgbenzofuro[3,2-c]chromen-6-one could be similarly developed into selective fluorescent probes for various biological targets.
Table 1: Examples of Fluorescence-Based Assays Using Coumarin Derivatives
| Assay Type | Coumarin Derivative Used | Target | Principle of Detection |
|---|---|---|---|
| Enzyme Activity Assay | Coumarin-modified substrates | Proteases, Peptidases, Phosphatases | Enzymatic cleavage releases the fluorescent coumarin, leading to an increase in fluorescence intensity. |
| Competitive Binding Assay (FID) | 7-hydroxycoumarin inhibitor | Macrophage Migration Inhibitory Factor (MIF) | Displacement of the fluorescent coumarin probe by a competing ligand causes a change in fluorescence. |
| Ion Sensing | Hydroxylated benzo[c]chromen-6-one derivatives | Iron (III) | Selective binding to the metal ion results in fluorescence quenching ("on-off" sensor). |
Application as Molecular Probes in Chemical Biology and Biophysics
Molecular probes are indispensable tools in chemical biology and biophysics for the real-time visualization and quantification of biological molecules and processes within living systems. The favorable spectroscopic properties of the coumarin scaffold make it an excellent candidate for the development of such probes.
Coumarin-based molecular probes have been successfully designed for a range of applications. For example, a molecular probe incorporating both a chromogenic and a fluorescent unit (7-amino-4-methylcoumarin, AMC) has been synthesized for the detection of various serine proteases. nih.gov The probe was designed to release either a chromogenic or a fluorescent reporter upon cleavage by different enzymes, allowing for the differentiation of protease activity. nih.gov
In the field of neurodegenerative diseases, the detection of protein aggregates, such as β-amyloid and α-synuclein, is of paramount importance. Novel benzothiazole (B30560) derivatives have been developed as fluorescent probes for this purpose, demonstrating a significant increase in fluorescence upon binding to these protein aggregates. nih.gov While not a direct derivative, the conjugated system of 3-Hydroxy- acs.orgbenzofuro[3,2-c]chromen-6-one suggests its potential to be modified into a fluorescent probe for similar applications. The interaction of coumarin derivatives with proteins, such as β-lactoglobulin, has been shown to alter the protein's conformation and inhibit aggregation, a phenomenon that can be monitored by changes in intrinsic fluorescence. nih.gov
The versatility of coumarin derivatives is further highlighted by their use in labeling a wide array of biomolecules, including proteins, nucleic acids, and carbohydrates, to create fluorescent conjugates for various research applications. aatbio.com The 3-hydroxy group on the benzofurochromenone scaffold provides a convenient handle for such chemical modifications, enabling its potential development into a customized molecular probe.
Table 2: Applications of Coumarin-Based Molecular Probes
| Application | Probe Type | Target/Process | Detection Mechanism |
|---|---|---|---|
| Enzyme Detection | Dual chromogenic/fluorescent probe | Serine proteases | Enzymatic cleavage releases chromogenic and/or fluorescent reporters. |
| Protein Aggregation | Fluorescent benzothiazole derivatives | β-amyloid and α-synuclein aggregates | Increased fluorescence intensity upon binding to protein aggregates. |
| Protein Conformation | Coumarin derivatives | β-lactoglobulin | Changes in intrinsic protein fluorescence upon interaction with the probe. |
| Biomolecule Labeling | Reactive coumarin dyes | Proteins, nucleic acids, carbohydrates | Covalent attachment of the fluorescent coumarin tag for visualization. |
Utilization in Affinity Chromatography Techniques for Target Elucidation
Affinity chromatography is a powerful technique for the purification and identification of biomolecules based on specific binding interactions. This method relies on the immobilization of a ligand onto a solid support, which then selectively captures its binding partner from a complex mixture.
While the direct application of 3-Hydroxy- acs.orgbenzofuro[3,2-c]chromen-6-one in affinity chromatography has not been extensively reported, the principles of this technique suggest its potential utility. The compound's structure, particularly the hydroxyl group, offers a site for covalent attachment to a chromatography matrix, such as agarose (B213101) or magnetic beads. This would transform the small molecule into an affinity ligand.
This functionalized matrix could then be used to "fish" for its cellular binding partners from a cell lysate or tissue extract. Proteins or other macromolecules that specifically interact with the immobilized 3-Hydroxy- acs.orgbenzofuro[3,2-c]chromen-6-one would be retained on the column, while non-binding components would be washed away. The bound proteins could then be eluted and identified using techniques like mass spectrometry. This approach would be invaluable for elucidating the mechanism of action of this compound by identifying its direct molecular targets. The use of synthetic dye ligands in affinity chromatography for protein purification is a well-established practice and serves as a model for how small molecules like benzofurochromenones could be employed. researchgate.net
Emerging Methodologies for Benzofurochromenone Research
The field of benzofurochromenone research is continually evolving, with new methodologies being developed to synthesize novel derivatives and explore their therapeutic potential. A significant focus of recent research has been on the development of efficient and versatile synthetic strategies. For instance, visible-light-promoted radical alkyne insertion with bromocoumarins has been reported as a method for constructing the furo[3,2-c]coumarin framework. rsc.org Additionally, multicomponent reactions are being explored for the convenient, one-pot synthesis of these complex heterocyclic systems. rsc.orgacs.org
In parallel with synthetic advancements, in silico methods are playing an increasingly important role in benzofurochromenone research. Pharmacophore modeling and molecular docking studies are being used to predict the biological targets of these compounds and to guide the design of more potent and selective derivatives. rsc.orgnih.gov These computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.
The exploration of novel biological activities is another key area of emerging research. While the anti-inflammatory and other properties of some furocoumarins are known, researchers are now investigating their potential as anticancer agents, enzyme inhibitors, and modulators of various signaling pathways. nih.govnih.gov The integration of these emerging synthetic, computational, and biological methodologies will be crucial for unlocking the full therapeutic potential of 3-Hydroxy- acs.orgbenzofuro[3,2-c]chromen-6-one and related compounds.
Q & A
Basic Research Questions
Q. How can the molecular structure of 3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one be confirmed using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on ¹H NMR, ¹³C NMR, and HRMS-ESI . For example, derivatives like 3-methoxy analogs (C₁₅H₁₀O₄) show characteristic aromatic proton signals in ¹H NMR (δ 6.8–8.2 ppm) and carbonyl carbon resonances near δ 160 ppm in ¹³C NMR . HRMS-ESI provides precise molecular weight validation, as seen in 3,9-dihydroxy derivatives (C₁₅H₈O₅, [M+H]⁺ observed at 269.0444 vs. calculated 269.0445) . For the 3-hydroxy variant, comparative analysis with methylated or acetylated analogs can resolve ambiguities in hydroxyl group assignments .
Q. What are the core physicochemical properties of this compound, and how are they determined?
- Methodological Answer : Key properties include molecular weight (236.22 g/mol) , solubility , and chromophore activity (UV-Vis absorption ~270–320 nm). Molecular weight is confirmed via HRMS-ESI, while solubility profiles are assessed using polar/non-polar solvents. The compound’s fluorescence properties, critical for bioimaging studies, are characterized via spectrofluorimetry .
Advanced Research Questions
Q. What synthetic strategies are effective for preparing this compound derivatives, and how can reaction yields be optimized?
- Methodological Answer :
- Copper-catalyzed cross dehydrogenative coupling (CDC) : Enables intramolecular cyclization of 2'-hydroxy-3-arylcoumarins, achieving yields up to 40–60% under aerobic conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours conventional) and improves purity by minimizing side reactions .
- Demethylation of methoxy precursors : Using BBr₃ in dichloromethane converts 3-methoxy derivatives to 3-hydroxy analogs with ~74% efficiency .
Q. How do researchers evaluate the biological activity of this compound derivatives, such as anticancer or antioxidant effects?
- Methodological Answer :
- Anticancer assays : Cell viability is tested via MTT assays (e.g., IC₅₀ values for cervical cancer cells using psoralidin derivatives) . Apoptosis markers (e.g., caspase-3 activation) are quantified via flow cytometry.
- Antioxidant activity : DPPH radical scavenging and iron chelation assays measure IC₅₀ values. For example, methanolic extracts of related compounds show IC₅₀ < 50 µg/mL in DPPH assays .
- Anti-adipogenic effects : Lipid accumulation in 3T3-L1 cells is quantified via Oil Red O staining, with psoralidin showing dose-dependent inhibition .
Q. How can substituent modifications at the 3- and 9-positions influence the compound’s bioactivity and stability?
- Methodological Answer :
- 3-Hydroxy vs. 3-methoxy : The free hydroxyl group enhances antioxidant activity (e.g., 3,9-dihydroxy derivatives exhibit higher radical scavenging than methoxy analogs) .
- Prenylation at C-2 : Introducing a 3-methylbut-2-enyl group (as in psoralidin) improves cellular uptake and anticancer potency by modulating lipophilicity .
- Stability studies : Substituents like methylenedioxy groups (e.g., 8,9-methylenedioxy derivatives) improve metabolic stability, assessed via simulated gastric fluid (SGF) assays .
Q. What analytical challenges arise when interpreting conflicting bioactivity data across studies?
- Methodological Answer : Discrepancies often stem from:
- Purity variations : Impurities >5% (e.g., unreacted intermediates) can skew bioassay results. Purity must be verified via HPLC (≥95%) .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), solvent carriers (DMSO vs. ethanol), or incubation times require standardization .
- Metabolite interference : Phase I metabolites (e.g., glucuronidated forms) may exhibit altered activity, necessitating LC-MS profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
